(2E)-2-(3,4-diethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound “(2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes and thiosemicarbazides, which undergo condensation reactions to form the thiazolotriazine core. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may exhibit various bioactivities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be tested for its efficacy in treating diseases or conditions, and its mechanism of action is studied to understand how it interacts with biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
- (2E)-2-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-6-[(4-ETHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, bioactivity, or physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C24H23N3O5S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2E)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H23N3O5S/c1-4-31-19-11-8-16(13-20(19)32-5-2)14-21-23(29)27-24(33-21)25-22(28)18(26-27)12-15-6-9-17(30-3)10-7-15/h6-11,13-14H,4-5,12H2,1-3H3/b21-14+ |
InChI Key |
RGNDNSKNNLZXEK-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2)OCC |
Origin of Product |
United States |
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